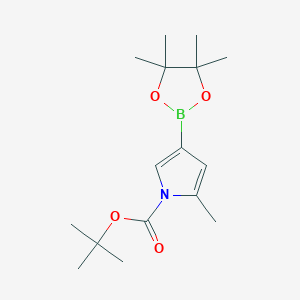

1-Boc-5-methylpyrrole-3-boronic Acid Pinacol Ester

Description

Properties

Molecular Formula |

C16H26BNO4 |

|---|---|

Molecular Weight |

307.2 g/mol |

IUPAC Name |

tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate |

InChI |

InChI=1S/C16H26BNO4/c1-11-9-12(10-18(11)13(19)20-14(2,3)4)17-21-15(5,6)16(7,8)22-17/h9-10H,1-8H3 |

InChI Key |

BJPUROKZECDUMN-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

| Step | Description | Typical Reagents/Conditions |

|---|---|---|

| 1 | Starting from 5-methylpyrrole, introduce Boc protecting group on nitrogen | Boc2O (di-tert-butyl dicarbonate), base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature |

| 2 | Halogenation at the 3-position of the Boc-protected 5-methylpyrrole | N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), solvent (e.g., DMF or acetonitrile), low temperature |

| 3 | Metal-halogen exchange followed by borylation | n-Butyllithium (n-BuLi) or lithium diisopropylamide (LDA) for lithiation; then reaction with pinacolborane or isopropoxyboronic acid pinacol ester |

| 4 | Work-up and purification | Quenching with aqueous solutions, extraction with organic solvents (ethyl acetate), purification by chromatography |

This sequence yields the target 1-Boc-5-methylpyrrole-3-boronic acid pinacol ester as a white solid with melting point approximately 68–70°C.

Detailed Mechanistic Insights

Boc Protection: The nitrogen of 5-methylpyrrole is protected using di-tert-butyl dicarbonate under basic conditions to prevent unwanted reactions at the nitrogen during halogenation and lithiation steps.

Halogenation: Selective halogenation at the 3-position is achieved using NBS or NIS. The choice of halogenating agent and reaction conditions is crucial to avoid polyhalogenation or substitution at undesired positions.

Lithiation and Borylation: The halogenated intermediate undergoes metal-halogen exchange with n-BuLi at low temperatures (typically −78°C), generating a lithio intermediate. This intermediate reacts with a boron source such as pinacolborane or isopropoxyboronic acid pinacol ester to install the boronic ester group.

Purification: The crude product is purified by extraction and chromatographic techniques to achieve high purity suitable for further synthetic applications.

Alternative Synthetic Strategies

While direct literature on 1-Boc-5-methylpyrrole-3-boronic acid pinacol ester is limited, analogous methods for related heterocyclic boronic acid pinacol esters provide valuable insights:

A patented method for pyrazole boronic acid pinacol esters involves diazotization of amino-substituted heterocycles to introduce iodine, followed by lithiation and borylation using n-BuLi and isopropoxyboronic acid pinacol ester. This approach could be adapted for pyrrole derivatives by replacing the pyrazole core with Boc-protected 5-methylpyrrole.

The use of palladium-catalyzed borylation of halogenated heterocycles (Miayura borylation) is a common alternative, where aryl or heteroaryl halides undergo Pd-catalyzed coupling with bis(pinacolato)diboron under mild conditions. This method may offer milder conditions and better functional group tolerance.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Boc Protection | Boc2O, triethylamine, DCM, RT, 2–4 h | High yield, protects N-H |

| Halogenation | NBS or NIS, DMF or MeCN, 0 to 25°C, 1–3 h | Selective 3-position halogenation |

| Lithiation | n-BuLi (1.3–2 equiv), −78°C, 1–2 h | Metal-halogen exchange |

| Borylation | Pinacolborane or isopropoxyboronic acid pinacol ester (1.5–2 equiv), −78 to 0°C, 2–4 h | Formation of boronic acid pinacol ester |

| Purification | Extraction with ethyl acetate, silica gel chromatography | Yields >70% reported for analogous compounds |

Research Findings and Applications

The Boc protecting group facilitates selective functionalization and can be removed under acidic conditions to yield free pyrrole derivatives for further transformations.

The boronic acid pinacol ester moiety is stable and compatible with Suzuki-Miyaura cross-coupling, enabling the construction of diverse C-C bonds in drug discovery and heterocyclic chemistry.

Studies on similar heterocyclic boronic esters show that lithiation-borylation sequences provide high purity products with yields often exceeding 70–80%, depending on substrate and conditions.

The use of isopropoxyboronic acid pinacol ester as a boron source has been shown to improve yields and purity in related heterocyclic systems by reducing side reactions and simplifying purification.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-5-methylpyrrole-3-boronic Acid Pinacol Ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.

Protodeboronation: Radical initiators and hydrogen donors are typically employed.

Major Products:

Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.

Protodeboronation: The major products are hydrocarbons or functionalized alkenes.

Scientific Research Applications

1-Boc-5-methylpyrrole-3-boronic Acid Pinacol Ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-5-methylpyrrole-3-boronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Key Properties :

- Storage : Requires freezing (-20°C) to maintain stability .

- Purity : Typically available at ≥98% purity for research use .

- Price : Priced at $558.00/100 mg , reflecting its specialized application in drug discovery .

Structural Analogues

The compound belongs to a broader class of boronic acid pinacol esters, which vary in heterocyclic cores (e.g., indole, pyrazole) and substituents (e.g., halogens, methoxy, trifluoromethyl). Key analogues include:

Notes:

- Boc Protection : Boc groups (e.g., in the target compound and PN-5319 ) improve stability during synthetic steps, particularly under basic conditions .

- Substituent Effects : Methyl and trifluoromethyl groups influence electronic and steric profiles, impacting cross-coupling efficiency .

Physicochemical Properties

Solubility

Pinacol esters generally exhibit superior solubility in organic solvents compared to their boronic acid counterparts. For example:

- Phenylboronic acid pinacol ester shows highest solubility in chloroform (23.5 mol%) and acetone (19.3 mol%) .

- 1-Boc-5-methylpyrrole-3-boronic acid pinacol ester is expected to follow this trend, though exact data are unavailable.

Solvent Compatibility :

| Solvent Class | Compatibility for Pinacol Esters |

|---|---|

| Chloroform | High |

| Ketones (e.g., acetone) | Moderate to high |

| Hydrocarbons | Low |

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura couplings using pinacol esters depend on substituent electronic and steric effects:

- Electron-Donating Groups (e.g., methyl) : Enhance reactivity by increasing electron density on the boron atom. The target compound’s methyl group may improve coupling efficiency compared to halogenated analogues .

- Steric Hindrance : Boc groups can slow reactions due to steric bulk, as seen in couplings involving Boc-protected tetrahydropyridine boronic esters .

Example Reaction Efficiency :

Stability and Hydrolysis

- Hydrolysis Resistance: Pinacol esters are hydrolytically stable under neutral conditions but degrade in acidic/basic environments. The Boc group in the target compound may further stabilize against hydrolysis compared to non-protected analogues .

- Hydrolysis Method: Diethanolamine is used for one-pot hydrolysis of pinacol esters to boronic acids, as demonstrated for pyrrolidine-3-boronic acid pinacol ester .

Biological Activity

1-Boc-5-methylpyrrole-3-boronic acid pinacol ester is a compound of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and biological activities. Boronic acids and their derivatives are known for their ability to form reversible covalent bonds with diols, making them valuable in various biological applications, including drug discovery and development.

- Molecular Formula : C₁₆H₂₈BNO₄

- Molecular Weight : 309.21 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 348.0 ± 52.0 °C at 760 mmHg

- Melting Point : 100-102 °C

- Flash Point : 164.3 ± 30.7 °C

The biological activity of 1-Boc-5-methylpyrrole-3-boronic acid pinacol ester is primarily attributed to its ability to interact with biological molecules through boron-diol interactions. This interaction can influence enzyme activity, receptor binding, and cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids can inhibit proteases and other enzymes by forming stable complexes with active site residues.

- Signal Transduction Modulation : The compound may affect various signaling pathways, potentially influencing cell proliferation and apoptosis.

Biological Activities

Recent studies have highlighted the diverse biological activities associated with pyrrole-based compounds, including cytotoxicity against cancer cells, antimicrobial properties, and modulation of metabolic pathways.

Case Studies:

- Anticancer Activity : A study demonstrated that derivatives of pyrrole, including boronic acid esters, exhibited significant cytotoxic effects on various cancer cell lines (IC₅₀ values ranging from 1.56 µM to higher concentrations depending on the specific derivative) .

- Enzyme Interaction : Research showed that pyrrole derivatives could inhibit the activity of specific enzymes involved in cancer metabolism, such as protein-tyrosine phosphatase (PTP1B), which is a target for obesity and diabetes therapies .

- Antimicrobial Properties : Some studies reported that pyrrole derivatives possess antimicrobial activities against a range of pathogens, indicating potential applications in infectious disease treatment .

Comparative Analysis of Related Compounds

Synthesis and Applications

The synthesis of 1-Boc-5-methylpyrrole-3-boronic acid pinacol ester typically involves the reaction of boronic acid with pinacol under controlled conditions to yield high-purity products suitable for biological testing.

Synthetic Route:

- Combine methylboronic acid with pinacol in an appropriate solvent.

- Stir the mixture at room temperature for specified durations.

- Purify the resultant ester using silica gel chromatography.

Q & A

Q. What are the common synthetic routes for preparing 1-Boc-5-methylpyrrole-3-boronic Acid Pinacol Ester?

The synthesis typically involves multi-step reactions:

- Step 1 : Introduce the boronic ester via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(dppf)Cl₂) and a boronate precursor. Reaction conditions often include anhydrous tetrahydrofuran (THF) under inert atmosphere at 75–90°C for 3–14 hours .

- Step 2 : Install the Boc-protecting group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine.

- Step 3 : Purify via column chromatography or recrystallization. Yields vary (50–94%) depending on catalyst efficiency and substrate steric effects .

Q. How is this compound characterized to confirm structural integrity?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., Boc group at ~1.3 ppm for tert-butyl protons) and boronate integration .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₆H₂₈BNO₄, MW 309.21) .

- HPLC : Assess purity (>97% by GC or HPLC) using C18 columns and acetonitrile/water gradients .

Q. What are optimal storage conditions to maintain stability?

- Store at 0–6°C in sealed, moisture-resistant containers under inert gas (e.g., argon). The pinacol ester stabilizes the boronic acid, but prolonged exposure to air/moisture can hydrolyze the boronate .

Advanced Research Questions

Q. How does the Boc group influence reactivity in cross-coupling reactions?

The Boc group:

- Reduces Steric Hindrance : Unlike bulkier protecting groups, it minimally interferes with the boronate’s coupling activity in Suzuki reactions .

- Prevents Side Reactions : Protects the pyrrole nitrogen from undesired alkylation or oxidation during multi-step syntheses. Deprotection (e.g., using trifluoroacetic acid) is required post-coupling for further functionalization .

Q. What strategies improve yields in Suzuki-Miyaura couplings with sterically hindered partners?

- Catalyst Optimization : Use bulky ligands like XPhos or SPhos to enhance turnover. For example, Pd(dppf)Cl₂ increases yields to >90% in couplings with aryl halides .

- Solvent Selection : Polar aprotic solvents (e.g., dioxane/water mixtures) improve solubility of hydrophobic substrates.

- Temperature Control : Elevated temperatures (90°C) accelerate coupling but may require sealed-tube reactors to prevent solvent loss .

Q. How can low solubility in aqueous/organic biphasic systems be addressed?

Q. How to reconcile contradictory yield data in literature (e.g., 50% vs. 94%)?

- Catalyst Loading : Lower Pd concentrations (0.5–1 mol%) may reduce side reactions but slow kinetics.

- Substrate Purity : Impurities in boronate precursors (e.g., residual pinacol) can inhibit coupling. Pre-purify via silica gel chromatography .

- Oxygen Sensitivity : Strict inert atmosphere (glovebox) is critical; trace oxygen deactivates Pd catalysts, causing variability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.